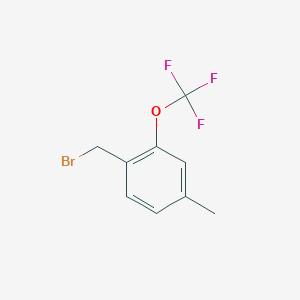
4-Methyl-2-(trifluoromethoxy)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzyl bromide, where the benzyl group is substituted with a trifluoromethoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-Methyl-2-(trifluoromethoxy)benzyl alcohol. One common method is to react the alcohol with phosphorus tribromide (PBr3) in an ether solvent at low temperatures (0°C). The reaction mixture is stirred for about 30 minutes, and the completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is then extracted with ether, washed with sodium bicarbonate (NaHCO3) and water, and dried over sodium sulfate (Na2SO4). The solvent is evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. One such method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like triphenylphosphine. The reaction is carried out in a solvent like dichloromethane at 0°C, followed by refluxing at 60°C for a specified period. The reaction mixture is then cooled, and the product is isolated by standard extraction and purification techniques .
化学反应分析
Types of Reactions
4-Methyl-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromide to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
科学研究应用
4-Methyl-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
Medicine: Its derivatives are explored for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Methyl-2-(trifluoromethoxy)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The trifluoromethoxy group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles .
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the methyl group.
3-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromomethyl benzotrifluoride: Similar structure with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Methyl-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C9H8BrF3O |
|---|---|
分子量 |
269.06 g/mol |
IUPAC 名称 |
1-(bromomethyl)-4-methyl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-6-2-3-7(5-10)8(4-6)14-9(11,12)13/h2-4H,5H2,1H3 |
InChI 键 |
KTMQUSQVYCYWIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CBr)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















